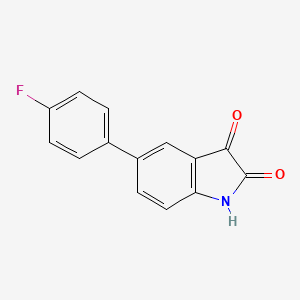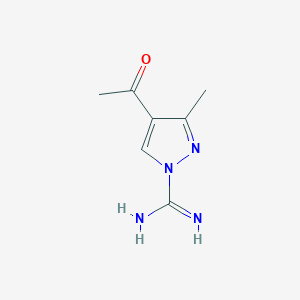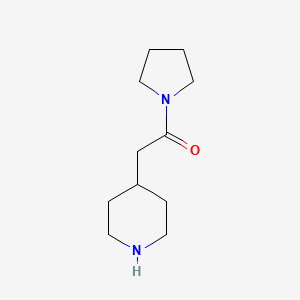![molecular formula C9H9N3O B11766712 5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B11766712.png)
5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 7-cyanure de 5-méthoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine est un composé hétérocyclique qui présente une structure centrale de type pyrrolo[2,3-c]pyridine
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 7-cyanure de 5-méthoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine implique généralement la cyclisation de précurseurs appropriés dans des conditions spécifiques. Une méthode courante implique la réaction d'une pyridine substituée avec un groupe nitrile approprié, suivie d'une méthoxylation pour introduire le groupe méthoxy à la position souhaitée. Les conditions réactionnelles comprennent souvent l'utilisation de catalyseurs et de solvants pour faciliter les réactions de cyclisation et de substitution.
Méthodes de production industrielle
Bien que les méthodes détaillées de production industrielle de ce composé spécifique ne soient pas largement documentées, l'approche générale impliquerait une mise à l'échelle des méthodes de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions réactionnelles, telles que la température, la pression et l'utilisation de solvants et de catalyseurs de qualité industrielle, afin d'obtenir des rendements et une pureté plus élevés.
Analyse Des Réactions Chimiques
Types de réactions
Le 7-cyanure de 5-méthoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou pour modifier ceux existants.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier l'état d'oxydation du composé, ce qui peut conduire à différents dérivés.
Substitution : Le groupe méthoxy et d'autres substituants peuvent être remplacés par différents groupes fonctionnels par le biais de réactions de substitution nucléophile ou électrophile.
Réactifs et conditions courantes
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium pour l'oxydation, des agents réducteurs comme l'hydrure de lithium et d'aluminium pour la réduction, et divers nucléophiles ou électrophiles pour les réactions de substitution. Les conditions réactionnelles impliquent généralement des températures contrôlées, des solvants spécifiques et parfois l'utilisation de catalyseurs pour améliorer les vitesses de réaction et la sélectivité.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés ou carbonylés, tandis que les réactions de substitution peuvent introduire une large gamme de groupes fonctionnels, conduisant à des entités chimiques diverses.
Applications De Recherche Scientifique
Le 7-cyanure de 5-méthoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme élément de base pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, y compris ses interactions avec diverses cibles biologiques.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique, en particulier dans le développement de médicaments ciblant des voies ou des récepteurs spécifiques.
Industrie : La structure unique du composé en fait un candidat potentiel pour le développement de nouveaux matériaux ou comme précurseur dans la synthèse de produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action du 7-cyanure de 5-méthoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut se lier à ces cibles, modulant leur activité et conduisant à divers effets biologiques. Les voies exactes impliquées dépendent de l'application spécifique et du contexte biologique dans lequel le composé est utilisé.
Mécanisme D'action
The mechanism of action of 5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de 1H-pyrrolo[2,3-b]pyridine : Ces composés partagent une structure centrale similaire, mais diffèrent par leurs substituants et leurs groupes fonctionnels.
Pyrrolo[3,4-c]pyridine-1,3(2H)-diones : Ces composés ont un arrangement différent des atomes d'azote au sein de la structure cyclique, mais présentent des propriétés chimiques similaires.
Unicité
Le 7-cyanure de 5-méthoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine est unique en raison de la présence du groupe méthoxy et de la fonctionnalité nitrile, qui confèrent une réactivité chimique spécifique et une activité biologique potentielle. Ces caractéristiques le distinguent d'autres composés similaires et en font un sujet d'étude précieux dans divers domaines de recherche.
Propriétés
Formule moléculaire |
C9H9N3O |
|---|---|
Poids moléculaire |
175.19 g/mol |
Nom IUPAC |
5-methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile |
InChI |
InChI=1S/C9H9N3O/c1-13-8-4-6-2-3-11-9(6)7(5-10)12-8/h4,11H,2-3H2,1H3 |
Clé InChI |
DDQHUZFUQKRFRF-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=C2C(=C1)CCN2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



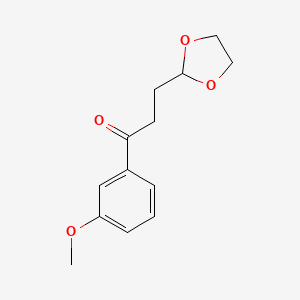



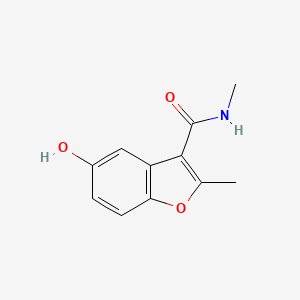
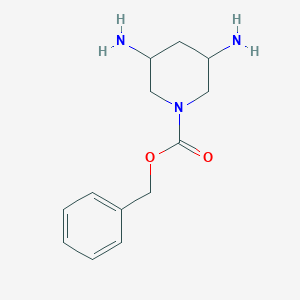
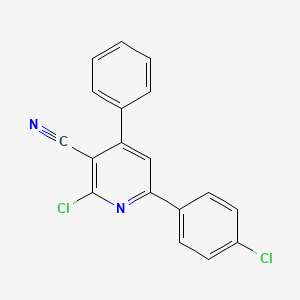

![2-[4-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11766694.png)
